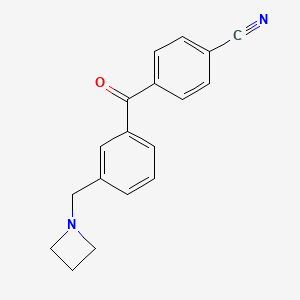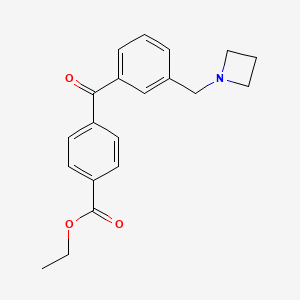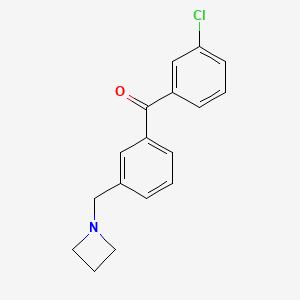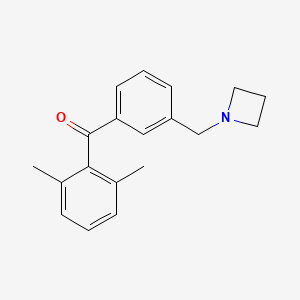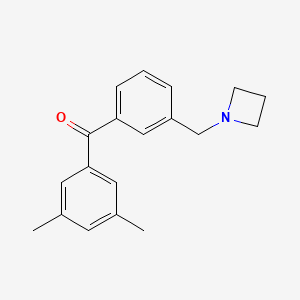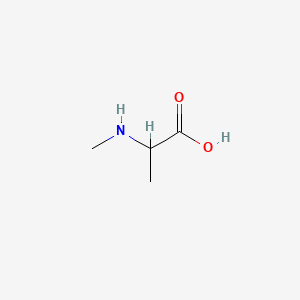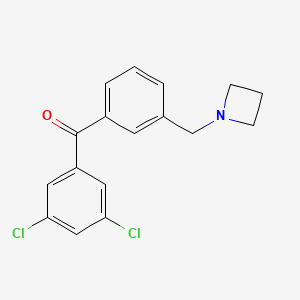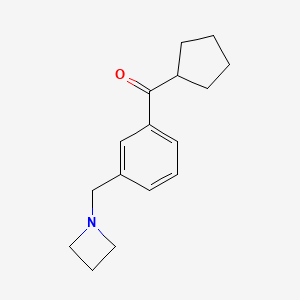
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C15H20N2O5 It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 1-ethylpiperazine with 4-fluoro-2-methoxy-1-nitrobenzene in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using strong acids or bases.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-(3-amino-4-nitrophenyl)-4-piperidinecarboxylate.
Reduction: Formation of 1-(3-methoxy-4-nitrophenyl)-4-piperidinecarboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but lacks the ethyl ester group.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro substituent instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group and ethyl ester group.
Uniqueness
Ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both the ethyl ester and methoxy groups, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications.
特性
IUPAC Name |
ethyl 1-(3-methoxy-4-nitrophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-3-22-15(18)11-6-8-16(9-7-11)12-4-5-13(17(19)20)14(10-12)21-2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHUNACKFOAQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
